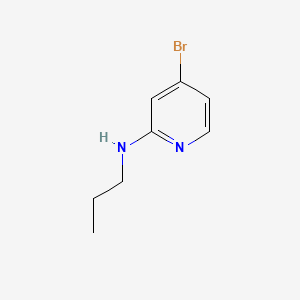

4-Bromo-N-propylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

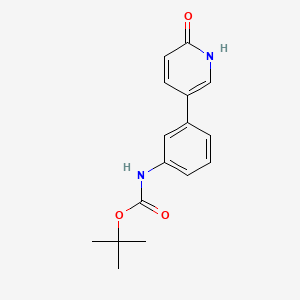

4-Bromo-N-propylpyridin-2-amine is a chemical compound with the CAS Number: 1280786-74-4 . It has a molecular weight of 215.09 and its IUPAC name is 4-bromo-N-propyl-2-pyridinamine .

Molecular Structure Analysis

The InChI code for 4-Bromo-N-propylpyridin-2-amine is 1S/C8H11BrN2/c1-2-4-10-8-6-7 (9)3-5-11-8/h3,5-6H,2,4H2,1H3, (H,10,11) . The InChI key is VNJNFEXFJXRNDU-UHFFFAOYSA-N .Applications De Recherche Scientifique

Degradation of Nitrogen-Containing Compounds

"4-Bromo-N-propylpyridin-2-amine" is structurally related to nitrogen-containing compounds, which are used extensively across different industries. The degradation of such compounds is crucial due to their resistance to conventional processes and potential toxicity. Advanced oxidation processes (AOPs) have been highlighted as effective for mineralizing these compounds, improving treatment schemes significantly. Ozone, for instance, is highly reactive towards most amines, dyes, and pesticides, suggesting that related compounds like "4-Bromo-N-propylpyridin-2-amine" could be effectively managed through similar approaches. These findings point towards the compound's potential application in environmental management and pollution control efforts (Bhat & Gogate, 2021).

Synthesis and Functionalization of MOFs

Amine-functionalized metal–organic frameworks (MOFs) have shown significant promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis and applications of amine-functionalized MOFs highlight the importance of incorporating nitrogen-containing groups for enhanced performance. This suggests that "4-Bromo-N-propylpyridin-2-amine" could be a valuable precursor or functionalizing agent in the development of MOFs aimed at addressing environmental challenges like CO2 sequestration (Lin, Kong, & Chen, 2016).

Role in Biogenic Amine Formation and Food Safety

Biogenic amines (BAs) in fish and other foods pose significant safety and quality concerns. The research into the formation and impacts of BAs underscores the importance of understanding the role of nitrogen-containing compounds in food spoilage and toxicity. By extension, studying compounds like "4-Bromo-N-propylpyridin-2-amine" could contribute to better management practices in food safety, particularly in mitigating the risks associated with biogenic amine accumulation (Bulushi, Poole, Deeth, & Dykes, 2009).

Catalytic Applications in Amination Reactions

The catalytic potential of transition metals in reductive amination processes, where amines are synthesized from aldehydes or ketones, is well-documented. Given the structural specificity of "4-Bromo-N-propylpyridin-2-amine," it could serve as a substrate or intermediate in catalyzed amination reactions, contributing to the synthesis of pharmaceuticals, agrochemicals, or materials with key functional groups. The efficiency of these processes, especially in the context of sustainable chemistry, underscores the compound's relevance in industrial applications (Irrgang & Kempe, 2020).

Computational Modeling in CO2 Capture

The computational study of CO2 capture by aqueous amines, including those structurally related to "4-Bromo-N-propylpyridin-2-amine," offers insights into the mechanisms of carbon capture and the design of more efficient agents. These studies are crucial for advancing our understanding of the interactions between CO2 and amine-based compounds, potentially leading to innovations in greenhouse gas reduction technologies (Yang et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that pyrimidines, a class of compounds to which this compound may be related, are known to interact with a variety of targets, including vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Mode of Action

If it behaves similarly to other pyrimidines, it may exert its effects by inhibiting the expression and activities of certain inflammatory mediators .

Biochemical Pathways

Pyrimidines are known to influence a variety of biochemical pathways, particularly those involved in inflammation .

Result of Action

If it behaves similarly to other pyrimidines, it may have anti-inflammatory effects .

Propriétés

IUPAC Name |

4-bromo-N-propylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-2-4-10-8-6-7(9)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJNFEXFJXRNDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=CC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682479 |

Source

|

| Record name | 4-Bromo-N-propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-propylpyridin-2-amine | |

CAS RN |

1280786-74-4 |

Source

|

| Record name | 4-Bromo-N-propyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)